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Compound of Interest

Compound Name: 1-(2,5-Dimethoxyphenyl)ethanol

Cat. No.: B1338190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dimethoxyphenylpiperidine scaffold has emerged as a promising chemotype in the

development of selective serotonin receptor modulators. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on

their interactions with the 5-HT2A and 5-HT2C serotonin receptors. The data presented is

primarily drawn from the seminal work of Rørsted and colleagues (2024), who identified LPH-5

as a potent and selective 5-HT2A receptor agonist.[1] Due to a lack of publicly available data

for a comprehensive series of these compounds, a comparative analysis of binding affinities at

the 5-HT1A receptor is not included.

Comparative Analysis of Receptor Activity
The functional activity of a series of 2,5-dimethoxyphenylpiperidine analogs was evaluated at

the human 5-HT2A and 5-HT2C receptors using a calcium flux assay. The following tables

summarize the agonist potency (EC₅₀) and maximum efficacy (Eₘₐₓ) for key compounds.

Table 1: Functional Activity of 2,5-
Dimethoxyphenylpiperidine Analogs at 5-HT2A and 5-
HT2C Receptors
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EC₅₀ (nM)
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Eₘₐₓ (%
of 5-HT)

5-HT2C
EC₅₀ (nM)

5-HT2C
Eₘₐₓ (%
of 5-HT)

LPH-5

(S)-11
-CF₃ S 3.2 85 >10,000 10

(R)-11 -CF₃ R 180 80 >10,000 20

(S)-6 -Br S 69 37 >10,000 0

(R)-6 -Br R 230 45 640 (IC₅₀) N/A

(S)-7 -Cl S 13 78 >10,000 15

(R)-7 -Cl R 210 75 >10,000 20

(S)-8 -I S 7.7 82 >10,000 12

(R)-8 -I R 120 80 >10,000 18

(S)-9 -CH₃ S 11 88 1,200 45

(R)-9 -CH₃ R 150 85 2,500 50

(S)-10 -OCH₃ S 25 90 850 60

(R)-10 -OCH₃ R 350 88 1,500 65

Data sourced from Rørsted et al., 2024. EC₅₀ and Eₘₐₓ values were determined using a

Ca²⁺/Fluo-4 assay in HEK293 cells stably expressing the respective human receptors.

Table 2: Binding Affinity of LPH-5 at Serotonin
Receptors

Compound 5-HT2A Kᵢ (nM) 5-HT2B Kᵢ (nM) 5-HT2C Kᵢ (nM)

LPH-5 1.3 13 13

Data sourced from Rørsted et al., 2024. Kᵢ values were determined using a radioligand

competition binding assay with [¹²⁵I]DOI.
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Structure-Activity Relationship Insights
The data reveals several key SAR trends for the 2,5-dimethoxyphenylpiperidine series:

Stereochemistry: The (S)-enantiomers consistently exhibit significantly higher potency at the

5-HT2A receptor compared to their corresponding (R)-enantiomers.

4-Position Substituent: The nature of the substituent at the 4-position of the phenyl ring plays

a crucial role in both potency and selectivity. Electron-withdrawing groups, such as

trifluoromethyl (-CF₃) in LPH-5, appear to be optimal for high 5-HT2A potency and selectivity

over the 5-HT2C receptor.

Selectivity: Many of the (S)-enantiomers, particularly LPH-5 and the halogenated analogs,

demonstrate remarkable selectivity for the 5-HT2A receptor over the 5-HT2C receptor,

showing little to no agonist activity at the latter.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for the targeted serotonin

receptors and a general workflow for determining the structure-activity relationships of these

compounds.
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Caption: Canonical Gq-coupled signaling pathway for 5-HT2A and 5-HT2C receptors.
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Caption: Classical Gi-coupled signaling pathway for the 5-HT1A receptor.
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Experimental Workflow for SAR Determination
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Caption: General workflow for determining structure-activity relationships.

Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test

compound for a specific serotonin receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the 5-HT2A, 5-HT2C,

or 5-HT1A receptor.
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Materials:

Cell membranes expressing the target human serotonin receptor.

Radioligand specific for the target receptor (e.g., [¹²⁵I]DOI for 5-HT2A/2C, [³H]8-OH-DPAT for

5-HT1A).

Test compounds (2,5-dimethoxyphenylpiperidine analogs).

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

Non-specific binding determinator (e.g., a high concentration of a known ligand).

96-well microplates.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compounds.

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either

the test compound, buffer (for total binding), or the non-specific binding determinator.

Add the cell membrane preparation to initiate the binding reaction.

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient

time to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is

the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Flux Assay (General Protocol)
This protocol describes a general method for assessing the functional activity of compounds at

Gq-coupled receptors like 5-HT2A and 5-HT2C.

Objective: To determine the agonist potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound.

Materials:

HEK293 cells (or other suitable cell line) stably expressing the target human 5-HT2A or 5-

HT2C receptor.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Test compounds (2,5-dimethoxyphenylpiperidine analogs).

Reference agonist (e.g., serotonin).

96- or 384-well black, clear-bottom microplates.

Fluorescence plate reader with automated injection capabilities.

Procedure:

Plate the cells in the microplates and grow to confluence.

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in

assay buffer.

Wash the cells to remove excess dye.
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Prepare serial dilutions of the test compounds and the reference agonist.

Measure the baseline fluorescence of the cells in the plate reader.

Inject the test compounds or reference agonist into the wells and immediately begin

recording the fluorescence intensity over time.

The increase in fluorescence corresponds to an increase in intracellular calcium

concentration.

Determine the peak fluorescence response for each concentration of the test compound and

reference agonist.

Plot the peak response as a function of compound concentration and fit the data to a

sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically

expressed as a percentage of the maximum response induced by the reference agonist,

serotonin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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